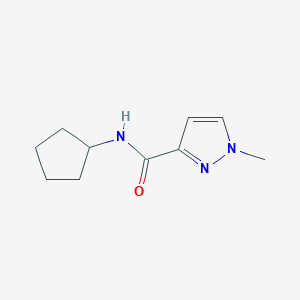

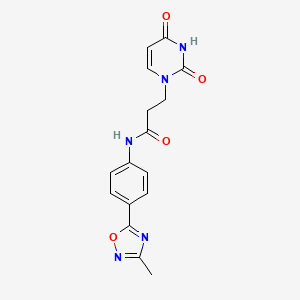

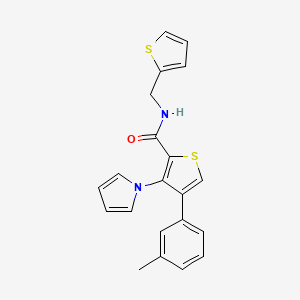

![molecular formula C20H32N4OS B2548361 N-[(4-丁基-5-乙基硫代-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺 CAS No. 476438-88-7](/img/structure/B2548361.png)

N-[(4-丁基-5-乙基硫代-1,2,4-三唑-3-基)甲基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Catalytic Synthesis of N-Aryladamantane-1-carboxamides

The synthesis of N-aryladamantane-1-carboxamides has been achieved through a reaction involving adamantane-1-carboxylic acid and aromatic amines. This process is catalyzed by phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine, and requires heating at 80°C for 8 hours. The yields of this synthesis range from 54% to 87%, indicating a relatively efficient process for producing these compounds .

Microwave Assisted Synthesis and Antiviral Activity

A novel synthesis method for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds that include an adamantyl group has been developed using microwave-assisted three-component one-pot cyclocondensation. This method is notable for its efficiency and the ability to confirm the structures of the resultant compounds through spectral and elemental analysis. These compounds have been tested for antiviral activity against various strains of the influenza virus, with one compound in particular, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, showing significant potency as an inhibitor. The mechanism of action for this compound appears to be the inhibition of the conformational change in the influenza virus hemaglutinin, which is necessary for viral fusion at low pH, thus acting as a fusion inhibitor .

Analysis of "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide"

While the provided papers do not directly discuss "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide", they do provide insight into the synthesis and antiviral activity of related adamantane-1-carboxamide derivatives. The methods described in the papers could potentially be adapted for the synthesis of the specified compound, and the antiviral activity of similar compounds suggests that "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide" may also possess interesting biological properties worth investigating.

Given the structural similarities, it is reasonable to infer that the synthesis of "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide" could involve a similar catalytic process or microwave-assisted synthesis as described in the papers. The physical and chemical properties, as well as the chemical reactivity, would likely be influenced by the specific functional groups present in the compound, such as the butyl and ethylsulfanyl groups attached to the triazole ring.

To fully understand and analyze "N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide", further studies would be required, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies would provide a comprehensive analysis of the compound, potentially revealing applications in medicinal chemistry, particularly as an antiviral agent.

科学研究应用

催化合成

金刚烷衍生物的研究,包括与指定化合物类似的衍生物,探索了它们通过催化过程合成的途径。例如,金刚烷-1-羧酸参与的反应合成了高产率的 N-芳基金刚烷-1-甲酰胺,表明了金刚烷衍生物在有机合成中的多功能性 (E. V. Shishkin 等人,2020)。

抗病毒活性

金刚烷衍生物在抗病毒研究中显示出显著的前景。对包括三唑和吡唑化合物在内的新金刚烷衍生物的研究展示了它们的高抗天花活性,表明了它们在开发抗病毒疗法中的潜力 (I. K. Moiseev 等人,2012)。

材料科学和配位化学

功能化的金刚烷构造模块,特别是那些涉及三唑基团的,已被用于设计混合配体的铜(II) 金属有机骨架 (MOF)。这些骨架表现出独特的结构特征,在催化、储气和分离技术中具有潜在的应用 (G. A. Senchyk 等人,2013)。

量子化学分析

基于金刚烷的化合物的谱学和量子化学分析,包括 4-[3-(金刚烷-1-基)-4-苯基-5-硫代亚甲基-4,5-二氢-1H-1,2,4-三唑-1-基]甲基哌嗪-1-甲酸乙酯,提供了对它们的电子结构和潜在化学反应性的见解。这些分析对于理解此类化合物的性质和设计具有所需特性的新分子至关重要 (H. Al-Ghulikah 等人,2019)。

抗菌和抗炎活性

对 S-取代和 N-取代的 5-(1-金刚烷基)-1,2,4-三唑-3-硫醇的研究揭示了对多种病原体的有效抗菌活性,以及显着的抗炎作用。这些发现突出了金刚烷和三唑衍生物在开发新的抗菌和抗炎剂中的潜力 (E. S. Al-Abdullah 等人,2014)。

属性

IUPAC Name |

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4OS/c1-3-5-6-24-17(22-23-19(24)26-4-2)13-21-18(25)20-10-14-7-15(11-20)9-16(8-14)12-20/h14-16H,3-13H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGYVZYTYXCWLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCC)CNC(=O)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

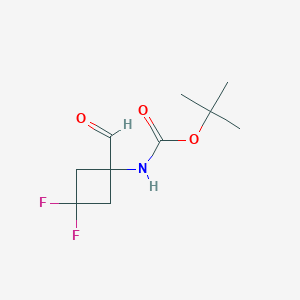

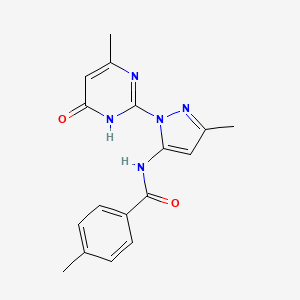

![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2548282.png)

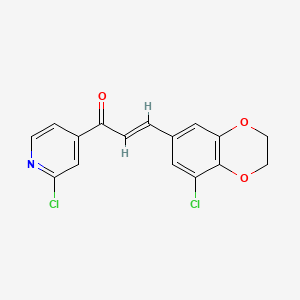

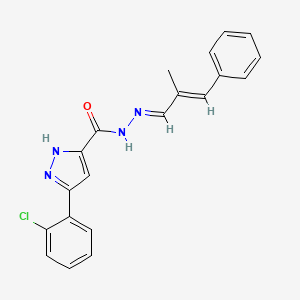

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)

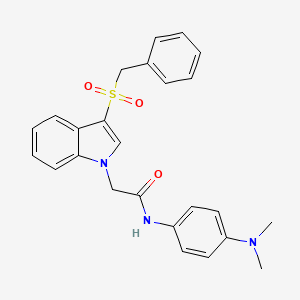

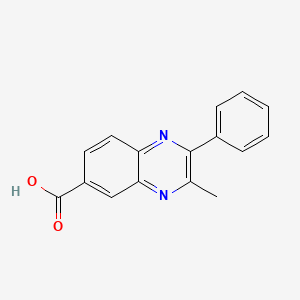

![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)